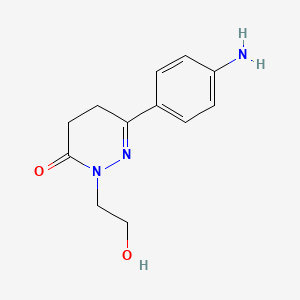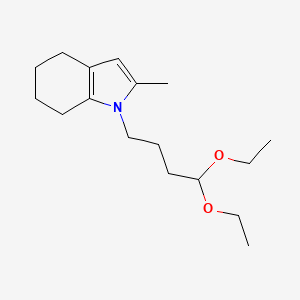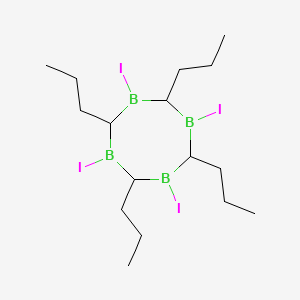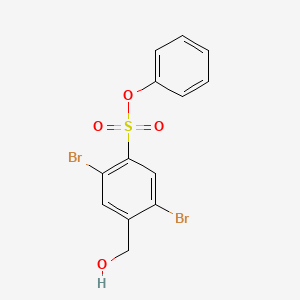
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core with various substituents, including an aminophenyl group, a hydroxyethyl group, and a dihydro moiety. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in various fields, including pharmaceuticals and agrochemicals.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents like nitric acid, halogens, and sulfuric acid are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields aldehydes or ketones, while reduction of nitro groups results in amines. Substitution reactions on the aromatic ring produce various substituted derivatives with potential biological activities.
科学的研究の応用
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, such as cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, modulate receptor activities, or interfere with cellular signaling pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.
類似化合物との比較
Similar Compounds
Pyridazine: A parent compound with a similar core structure but lacking the specific substituents.
Pyrimidine: Another heterocyclic compound with a similar nitrogen-containing ring but different substitution patterns.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine but with different chemical properties.
Uniqueness
3(2H)-Pyridazinone, 6-(4-aminophenyl)-4,5-dihydro-2-(2-hydroxyethyl)- is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the aminophenyl and hydroxyethyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various therapeutic and industrial contexts.
特性
CAS番号 |
827303-71-9 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC名 |
6-(4-aminophenyl)-2-(2-hydroxyethyl)-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C12H15N3O2/c13-10-3-1-9(2-4-10)11-5-6-12(17)15(14-11)7-8-16/h1-4,16H,5-8,13H2 |
InChIキー |
HZTPDCBGGIPVMQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(N=C1C2=CC=C(C=C2)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)


![3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione](/img/structure/B14215907.png)

